molecular formula C19H16ClN3O4S B4887933 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B4887933
M. Wt: 417.9 g/mol
InChI Key: ZEZANJPJWRDALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, also known as CAY10595, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole compounds and has been found to have potential therapeutic applications in several diseases, including cancer, inflammation, and diabetes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments is its specificity. It has been found to selectively inhibit the activity of COX-2 and 5-LOX, while having little effect on the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using this compound in lab experiments is its solubility. It is poorly soluble in water and requires the use of organic solvents, which can affect the stability and activity of the compound.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide. One direction is the development of more potent and selective analogs of this compound that can be used in the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound and its effects on other signaling pathways. Furthermore, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of novel drug delivery systems for this compound that can improve its solubility and bioavailability should be pursued.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has been extensively used in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been found to have potential therapeutic applications in diabetes and has been used in the treatment of type 2 diabetes.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-11-9-14(20)5-8-17(11)27-12(2)18(24)22-19-21-16(10-28-19)13-3-6-15(7-4-13)23(25)26/h3-10,12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZANJPJWRDALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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